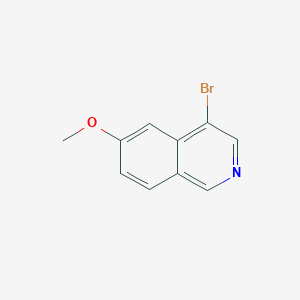

4-Bromo-6-methoxyisoquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-6-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-8-3-2-7-5-12-6-10(11)9(7)4-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZELONYQOKQTQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=NC=C2C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Chemistry of 4 Bromo 6 Methoxyisoquinoline

Chemical Transformations Involving the Bromine Moiety

The carbon-bromine bond at the C4 position is the most prominent site for the functionalization of 4-bromo-6-methoxyisoquinoline. Its reactivity is modulated by the electron-withdrawing nature of the heterocyclic nitrogen atom. This allows the bromine to be displaced by nucleophiles, participate in metal-catalyzed cross-coupling reactions, or undergo halogen-metal exchange to generate a potent nucleophilic center.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for aryl halides. masterorganicchemistry.comlibretexts.orgchemistrysteps.com The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. dalalinstitute.com For this reaction to proceed, the aromatic ring must be rendered electron-deficient, usually by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comdalalinstitute.com

General Reaction Scheme for SNAr:

Where Nu⁻ represents a nucleophile such as RO⁻, RS⁻, R₂N⁻, or CN⁻.

Role as a Leaving Group in Electrophilic Substitution Pathways

While electrophilic aromatic substitution (SEAr) typically involves the replacement of a hydrogen atom, a substituent like bromine can also be displaced in a process known as ipso-substitution. libretexts.org This reaction occurs when an incoming electrophile attacks the carbon atom already bearing a substituent. youtube.comstackexchange.com The stability of the resulting carbocationic intermediate (a Wheland intermediate or sigma complex) is a critical factor. youtube.com Ipso-attack is more likely to occur if the substituent can stabilize the intermediate or if the position is highly activated by other ring substituents. stackexchange.com

For this compound, the C4 position is para to the electron-donating methoxy (B1213986) group, which could favor electrophilic attack at this site. However, it is also on the electron-deficient pyridine-part of the ring system. If an electrophile (E⁺) attacks the C4 position, a cationic intermediate is formed. The subsequent loss of Br⁺ (or a species that can be formally considered as such, often with Lewis acid assistance) would lead to the substituted product. This pathway is less common than hydrogen substitution but provides a potential route for the introduction of electrophiles like nitro (—NO₂) or sulfonyl (—SO₃H) groups directly at the C4 position, replacing the bromine atom. youtube.comgovtpgcdatia.ac.in

Halogen-Metal Exchange and Subsequent Functionalization

Halogen-metal exchange is a powerful and widely used method for converting aryl halides into organometallic reagents. wikipedia.org This reaction involves treating the aryl bromide with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium (n-BuLi), at low temperatures. tcnj.edu The reaction is generally fast and efficient for bromides. wikipedia.org

Treating this compound with n-BuLi results in the formation of 4-lithio-6-methoxyisoquinoline. This lithiated intermediate is a strong nucleophile and can react with a wide array of electrophiles to introduce new functional groups at the C4 position. nih.govnih.govias.ac.in This two-step sequence allows for the synthesis of a diverse range of 4-substituted isoquinolines.

Examples of Functionalization via Halogen-Metal Exchange:

| Electrophile | Reagent Example | Product Functional Group |

| Aldehydes/Ketones | Benzaldehyde (B42025) (PhCHO) | Secondary Alcohol (—CH(OH)Ph) |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid (—COOH) |

| Alkyl Halides | Methyl Iodide (CH₃I) | Methyl Group (—CH₃) |

| Borates | Trimethyl borate (B1201080) (B(OMe)₃) | Boronic Acid (—B(OH)₂) |

Beyond halogen-lithium exchange, the bromine atom is an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. berkeley.eduwikipedia.orgorganic-chemistry.org It is highly versatile for creating biaryl structures. mdpi.com

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. researchgate.netwikipedia.orgnih.govlibretexts.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. rsc.orgbeilstein-journals.orgwikipedia.orgorganic-chemistry.org It is a leading method for synthesizing arylamines.

Interactive Table of Palladium-Catalyzed Cross-Coupling Reactions:

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Aryl-6-methoxyisoquinoline |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-Alkynyl-6-methoxyisoquinoline |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | 4-(Dialkylamino)-6-methoxyisoquinoline |

Reactivity of the Methoxy Group

The methoxy group at the C6 position is an electron-donating group that influences the reactivity of the carbocyclic ring. It also represents a reactive site for specific transformations, primarily involving the ether linkage.

Participation in Nucleophilic Reactions

The oxygen atom of the methoxy group possesses lone pairs of electrons, but as part of an ether, it is generally not nucleophilic. However, the methyl group of the aryl methyl ether is susceptible to nucleophilic attack in a reaction known as O-demethylation or ether cleavage. This process is typically facilitated by a Lewis acid that coordinates to the ether oxygen, making the methyl carbon more electrophilic and activating the C-O bond.

In the reaction with boron tribromide (BBr₃), the Lewis acidic boron atom coordinates to the methoxy oxygen. This is followed by a nucleophilic attack on the methyl group by a bromide ion, which can originate from another molecule of the BBr₃-ether adduct. nih.govgvsu.edu This SN2-type displacement results in the cleavage of the methyl-oxygen bond, yielding methyl bromide and a borate intermediate, which upon aqueous workup gives the corresponding phenol, 4-bromo-isoquinolin-6-ol.

Derivatization and Cleavage Strategies for the Ether Linkage

The primary strategy for transforming the methoxy group is through the cleavage of the ether linkage to unmask the phenolic hydroxyl group. This transformation is valuable as phenols are versatile synthetic intermediates that can be further derivatized into esters, other ethers, or participate in reactions like the Williamson ether synthesis.

The most common and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). nih.gov The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. sci-hub.se The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃. This adduct formation weakens the C-O bond and renders the methyl group highly susceptible to nucleophilic attack by a bromide ion. nih.gov

Mechanism of BBr₃-mediated Ether Cleavage:

Adduct Formation: The Lewis acidic BBr₃ coordinates with the lone pair of the methoxy oxygen.

Nucleophilic Attack: A bromide ion (often from another BBr₃ molecule or adduct) attacks the electrophilic methyl carbon in an SN2 fashion.

Cleavage and Workup: The C-O bond is cleaved, releasing methyl bromide. The resulting aryloxy-dibromoborane is then hydrolyzed during aqueous workup to yield the final phenol, 4-bromo-isoquinolin-6-ol.

Other reagents capable of cleaving aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) at high temperatures, or other Lewis acids in combination with nucleophiles. However, BBr₃ remains the reagent of choice due to its high efficiency and milder reaction conditions.

Modifications and Reactivity at the Isoquinoline (B145761) Nitrogen Atom

The lone pair of electrons on the isoquinoline nitrogen atom makes it a prime site for various chemical modifications, including alkylation, acylation, and oxidation. These transformations not only alter the electronic properties of the heterocyclic system but also serve as a gateway to further functionalization.

The nitrogen atom of this compound can readily undergo N-alkylation and N-acylation. N-alkylation typically involves the reaction of the isoquinoline with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a base. The resulting N-alkylated isoquinolinium salts exhibit increased reactivity towards nucleophiles.

N-acylation is commonly achieved using acylating agents like acyl chlorides or anhydrides. These reactions are often facilitated by a base, such as pyridine (B92270) or triethylamine, to neutralize the acid generated during the reaction. The resulting N-acylisoquinolinium species are highly activated intermediates. While specific studies on this compound are not abundant, the general reactivity of isoquinolines suggests that these reactions would proceed efficiently.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Isoquinolines

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methylisoquinolinium Iodide |

| N-Alkylation | Benzyl Bromide (BnBr) | N-Benzylisoquinolinium Bromide |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetylisoquinolinium Chloride |

| N-Acylation | Benzoyl Chloride (PhCOCl) | N-Benzoylisoquinolinium Chloride |

The nitrogen atom of the isoquinoline ring can be oxidized to form an N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The formation of 4-Bromo-isoquinoline-N-oxide has been documented, indicating that the presence of a bromine atom at the C4 position does not hinder this reaction. It is expected that this compound would similarly undergo N-oxidation to yield this compound N-oxide.

The resulting N-oxide is a versatile intermediate. The N-oxide functionality can activate the isoquinoline ring for further reactions, particularly at the C1 position. Furthermore, the N-oxide can be subsequently reduced back to the parent isoquinoline. Common reducing agents for this deoxygenation include phosphorus trichloride (B1173362) (PCl₃) or sulfur dioxide (SO₂). This oxidation-reduction sequence can be a useful strategy for manipulating the reactivity of the isoquinoline core.

C-H Functionalization and Regioselectivity Studies on the Isoquinoline Core

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for the efficient construction of complex molecules. The regioselectivity of these reactions on the this compound core is governed by a combination of electronic and steric factors, as well as the directing effects of the substituents.

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. The methoxy group at the C6 position of this compound can act as a directing group. In principle, treatment with a strong base like n-butyllithium could lead to lithiation at the C5 or C7 position. However, the electronic influence of the isoquinoline nitrogen and the bromine atom would also play a crucial role in determining the site of metalation.

Directed C-H activation, often catalyzed by transition metals like palladium or rhodium, provides another avenue for selective functionalization. The nitrogen atom of the isoquinoline can act as a directing group, favoring functionalization at the C1 or C8 positions. The interplay between the directing effects of the nitrogen, the methoxy group, and the steric and electronic influence of the bromine atom would dictate the ultimate regiochemical outcome.

The isoquinoline core offers multiple sites for C-H functionalization. The reactivity of each position is influenced by the inherent electronic properties of the isoquinoline nucleus and the effects of the substituents.

C1 Position: The C1 position is activated towards nucleophilic attack, especially in N-alkylated or N-acylated isoquinolinium salts. It is also a potential site for metal-catalyzed C-H functionalization directed by the nitrogen atom.

C3 Position: The C3 position is generally less reactive than the C1 position. However, functionalization can be achieved under specific conditions.

C4 Position: In the case of this compound, the C4 position is already substituted. However, the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a handle for introducing a wide range of substituents at this position.

C5 and C7 Positions: These positions are part of the benzenoid ring and their reactivity is influenced by the electron-donating methoxy group at C6. Electrophilic aromatic substitution reactions would be directed towards these positions. Directed ortho-metalation guided by the C6-methoxy group could also lead to functionalization at C5 or C7.

C8 Position: The C8 position is sterically hindered by the fused pyridine ring. However, functionalization can occur, often directed by the nitrogen atom in metal-catalyzed C-H activation processes.

The bromine atom at the C4 position and the methoxy group at the C6 position have a profound impact on the electronic landscape and, consequently, the regioselectivity of reactions on the isoquinoline core.

The methoxy group at C6 is an electron-donating group through resonance, increasing the electron density of the benzenoid ring. This activating effect makes the C5 and C7 positions more susceptible to electrophilic attack. The methoxy group can also act as a directing group in ortho-metalation reactions.

The bromine atom at C4 is an electron-withdrawing group through induction but can also donate electron density through resonance. Its primary electronic effect is deactivating. Sterically, the bromine atom can influence the approach of reagents to the neighboring C3 and C5 positions. Furthermore, the carbon-bromine bond serves as a key site for transition metal-catalyzed cross-coupling reactions, enabling diverse functionalization at the C4 position.

The interplay of these two substituents creates a complex pattern of reactivity. For instance, in electrophilic aromatic substitution, the activating effect of the C6-methoxy group would likely dominate, directing incoming electrophiles to the C5 or C7 positions, with the steric hindrance from the C4-bromo group potentially favoring substitution at C7. In nucleophilic aromatic substitution reactions on the pyridine ring, the electron-withdrawing nature of the bromine atom could have a modest influence.

Table 2: Predicted Regioselectivity of Reactions on this compound

| Reaction Type | Predicted Major Functionalization Site(s) | Influencing Factors |

| Electrophilic Aromatic Substitution | C5, C7 | Activating C6-OCH₃ group |

| Nucleophilic Attack (on N-alkylated salt) | C1 | Activation by quaternary nitrogen |

| Directed Ortho-Metalation | C5, C7 | Directing effect of C6-OCH₃ |

| Palladium-Catalyzed C-H Activation | C1, C8 | Directing effect of isoquinoline nitrogen |

Reduction and Oxidation Reactions of the Isoquinoline Ring System

The reactivity of the this compound core is characterized by the distinct chemistries of its electron-rich benzene (B151609) ring and its electron-deficient pyridine ring. The pyridine moiety, in particular, is susceptible to reduction, while its saturated analogue, the tetrahydroisoquinoline system, can undergo oxidation to restore aromaticity. These transformations are pivotal for the chemical manipulation and diversification of this heterocyclic scaffold.

Hydrogenation and Formation of Dihydro-/Tetrahydroisoquinoline Derivatives

The reduction of the isoquinoline ring system is a fundamental transformation that typically proceeds via catalytic hydrogenation. This process selectively reduces the C=N and C=C bonds within the pyridine portion of the molecule to furnish 1,2-dihydroisoquinoline (B1215523) and, more commonly, 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, especially when sensitive functional groups, such as a bromine substituent, are present.

A significant challenge in the hydrogenation of halogenated heterocycles is the potential for competitive hydrodehalogenation, where the carbon-halogen bond is cleaved. However, research has identified catalyst systems capable of selectively reducing the heterocyclic ring while preserving the C-Br bond. Studies on substituted bromoquinolines, which serve as a close analogue for this compound, have shown that rhenium sulfide (B99878) catalysts (Re2S7/C) are effective for this transformation. Hydrogenation of various bromoquinolines in the presence of a Re2S7/C composite catalyst successfully yields the corresponding bromo-1,2,3,4-tetrahydroquinolines with no significant C-Br bond cleavage observed digitellinc.com. For instance, the hydrogenation of 6-, 7-, and 8-bromoquinolines under 30 atm of H2 at 50 °C in methanol (B129727) resulted in the desired bromo-1,2,3,4-tetrahydroquinolines in approximately 50% yields digitellinc.com. This suggests that this compound would likely undergo a similar selective reduction under these conditions to form 4-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline.

Other catalyst systems based on iridium and rhodium are also widely employed for the asymmetric hydrogenation of isoquinolines, often requiring activation of the nitrogen atom with agents like chloroformates to achieve high reactivity and enantioselectivity researchgate.net. While these methods are powerful for generating chiral tetrahydroisoquinolines, the conditions must be carefully optimized to prevent dehalogenation of a substrate like this compound.

| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 6-Bromoquinoline | Re₂S₇/C | Methanol | 30 | 50 | 6-Bromo-1,2,3,4-tetrahydroquinoline | ~50 |

| 7-Bromoquinoline | Re₂S₇/C | Methanol | 30 | 50 | 7-Bromo-1,2,3,4-tetrahydroquinoline | ~50 |

| 8-Bromoquinoline | Re₂S₇/C | Methanol | 30 | 50 | 8-Bromo-1,2,3,4-tetrahydroquinoline | ~50 |

Aromatization from Partially Saturated Isoquinoline Precursors

The reverse transformation, the aromatization of a partially saturated precursor such as 4-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, is an oxidative process that re-establishes the isoquinoline core. This dehydrogenation is a valuable synthetic strategy for introducing substituents onto the tetrahydroisoquinoline scaffold before converting it back to the aromatic state. A variety of methods have been developed for this oxidative rearomatization, ranging from chemical oxidants to modern electrochemical and photochemical techniques nih.govacs.org.

One facile method involves the use of pyridine-N-oxide (PNO) as an inexpensive oxidant in a high-temperature transformation that is tolerant of various functional groups nih.govacs.org. This approach is effective for converting C4-functionalized tetrahydroisoquinolines (THIQs) into their corresponding substituted isoquinolines, generating only volatile side products nih.gov.

Electrochemical methods offer a tunable approach to the dehydrogenation of THIQs. Through anodic oxidation, it is possible to selectively achieve either partial dehydrogenation to form 3,4-dihydroisoquinolines or complete dehydrogenation to yield the fully aromatized isoquinoline product rsc.org. The selectivity can be controlled, for instance, by the presence of additives like nitric acid, which protonates the intermediate dihydroisoquinoline and renders it less susceptible to further oxidation, thereby favoring its isolation rsc.org.

Furthermore, visible-light-mediated aerobic dehydrogenation has emerged as a sustainable and environmentally friendly alternative. These methods often employ a photocatalyst, such as Ru(bpy)₃Cl₂, and use atmospheric oxygen as the terminal oxidant at ambient temperature dntb.gov.uanih.govosti.gov. This approach facilitates the conversion of N-substituted THIQs into the corresponding isoquinolines, representing a green pathway for aromatization dntb.gov.uanih.gov.

| Method | Reagents/Conditions | Key Feature | Reference |

|---|---|---|---|

| Chemical Oxidation | Pyridine-N-oxide (PNO), high temperature | Inexpensive oxidant, functional group tolerant. | nih.govacs.org |

| Electrochemical Oxidation | Anodic oxidation, +/- nitric acid | Tunable selectivity for dihydroisoquinoline or isoquinoline. | rsc.org |

| Photocatalytic Dehydrogenation | Ru(bpy)₃Cl₂ catalyst, visible light, O₂ (air) | Sustainable method using light and air as reagents. | dntb.gov.uanih.gov |

| Enzymatic Oxidation | Monoamine oxidase (MAO) | Biocatalytic conversion to isoquinolinium ion. | nih.gov |

Advanced Applications in Organic Synthesis and Materials Science

4-Bromo-6-methoxyisoquinoline as a Versatile Organic Building Block

This compound has emerged as a pivotal intermediate in organic synthesis, valued for its reactive sites that allow for the construction of diverse and complex molecular architectures. The presence of the bromine atom at the C4-position and the methoxy (B1213986) group at the C6-position provides a unique combination of reactivity and electronic properties, making it an attractive starting material for a wide range of chemical transformations.

The isoquinoline (B145761) core is a fundamental structural motif in a vast number of biologically active natural products and synthetic compounds. This compound serves as a key precursor for the elaboration of more complex heterocyclic systems. The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds cuhk.edu.hkossila.comenergy.gov.

For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents at the 4-position, leading to the synthesis of 4-aryl-6-methoxyisoquinolines. These compounds can serve as scaffolds for further functionalization. Similarly, Sonogashira coupling allows for the introduction of alkyne moieties, which can then undergo subsequent cyclization reactions to form fused heterocyclic systems. The Heck reaction offers a pathway to introduce alkenyl groups, further expanding the diversity of accessible structures.

The reactivity of the bromine atom allows for a modular and convergent approach to the synthesis of complex molecules. This is particularly valuable in the synthesis of natural product analogues and in the generation of compound libraries for drug discovery. The methoxy group, being an electron-donating group, can influence the reactivity of the isoquinoline ring system and can also be a site for further chemical modification, such as demethylation to reveal a hydroxyl group, which can then be used for further derivatization.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Reaction Type | Coupling Partner | Product Type | Potential Applications |

| Suzuki-Miyaura | Arylboronic acid | 4-Aryl-6-methoxyisoquinoline | Synthesis of bioactive compounds, materials science |

| Sonogashira | Terminal alkyne | 4-Alkynyl-6-methoxyisoquinoline | Precursors for cyclization, functional materials |

| Heck | Alkene | 4-Alkenyl-6-methoxyisoquinoline | Elaboration of side chains, natural product synthesis |

| Buchwald-Hartwig | Amine | 4-Amino-6-methoxyisoquinoline | Pharmaceutical intermediates, ligand synthesis |

| Stille | Organostannane | 4-Aryl/Alkenyl-6-methoxyisoquinoline | Synthesis of complex organic molecules |

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. This compound provides a robust platform for the rational design and synthesis of analogues and derivatives with tailored biological activities. The ability to selectively functionalize the 4-position allows medicinal chemists to probe the structure-activity relationships (SAR) of a particular compound class.

The development of new anticancer agents often involves the synthesis of a series of derivatives of a lead compound. The versatility of this compound in undergoing various chemical transformations makes it an ideal starting material for such endeavors. The bromo-substituent allows for the introduction of a wide array of functional groups, leading to the generation of a diverse library of compounds for biological screening nih.gov.

Development of Novel Functional Materials

The unique electronic and photophysical properties of the isoquinoline ring system make it an attractive component for the development of novel functional materials. This compound can be incorporated into larger conjugated systems to create materials with tailored optical and electronic properties.

Azo dyes, characterized by the -N=N- linkage, represent a large and important class of synthetic colorants nih.govunb.ca. The synthesis of azo dyes typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich coupling component cuhk.edu.hkjbiochemtech.comsciforum.net. While direct synthesis of azo dyes from this compound is not extensively reported, its derivatives can serve as key intermediates. For instance, the bromo group can be converted to an amino group, which can then be diazotized and coupled with various aromatic compounds to produce a range of azo dyes with potentially interesting color properties. The methoxy group, being an electron-donating group, can influence the color of the resulting dye.

Furthermore, the isoquinoline nucleus itself can be part of a chromophoric system. The extended π-system of the isoquinoline ring can contribute to the absorption of light in the visible region. By attaching different auxochromes and chromophores to the this compound scaffold, it is possible to fine-tune the color and other properties of the resulting dyes.

Organic light-emitting diodes (OLEDs) and organic solar cells are promising technologies that rely on the electronic properties of organic materials nih.gov. Quinoline derivatives have been investigated for their potential use in these devices due to their electron-transporting and light-emitting properties. A related compound, 4-Bromo-6-fluoroquinoline, has been noted for its potential in preparing dyes for OLEDs and solar cells ossila.com. This suggests that this compound could also be a valuable building block for such applications.

The methoxy group in this compound is electron-donating, which would influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of materials derived from it. The bromine atom provides a convenient handle for incorporating this isoquinoline unit into larger conjugated polymers or small molecules through cross-coupling reactions. These materials could potentially be used as charge-transporting layers, emitting layers, or as sensitizers in solar cells. The luminescent properties of quinolone derivatives, which are structurally related to isoquinolines, have been studied, and the introduction of cyano and methoxy groups has been shown to tune their fluorescence properties nih.gov. This indicates that derivatives of this compound could also exhibit interesting photophysical properties suitable for optoelectronic applications.

Table 2: Potential Roles of this compound Derivatives in Organic Electronics

| Device Type | Potential Role | Rationale |

| OLEDs | Host material, Emitter | Electron-transporting properties of the isoquinoline core, tunable emission via substitution. |

| Organic Solar Cells | Donor or Acceptor Material | Tunable HOMO/LUMO levels through derivatization. |

| Organic Field-Effect Transistors (OFETs) | Semiconductor Layer | Potential for ordered packing in the solid state. |

Design and Synthesis of Ligands for Catalytic Processes

The development of new ligands is crucial for advancing the field of catalysis. Ligands play a key role in controlling the reactivity and selectivity of metal catalysts nih.govscispace.comdntb.gov.uaresearchgate.net. Bipyridine and phosphine-based ligands are among the most widely used classes of ligands in homogeneous catalysis depaul.edumdpi.comarkat-usa.orgpreprints.org. This compound can serve as a valuable precursor for the synthesis of novel ligands incorporating the isoquinoline moiety.

The bromine atom at the 4-position is an ideal site for introducing ligating atoms such as phosphorus or for coupling with other heterocyclic units to create multidentate ligands. For example, a reaction with a phosphine (B1218219) source could lead to the formation of a 4-(phosphino)-6-methoxyisoquinoline ligand. Alternatively, a Suzuki or Stille coupling with a bromo-substituted pyridine (B92270) could yield a bipyridine-type ligand containing an isoquinoline unit.

The presence of the nitrogen atom in the isoquinoline ring and the potential for introducing other heteroatoms through the bromo-functionality allows for the design of a variety of chelating ligands. These ligands can then be complexed with various transition metals to generate catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by modifying the substituents on the isoquinoline ring.

Development of Chiral Ligands for Asymmetric Synthesis

Asymmetric synthesis, the process of creating chiral molecules preferentially in one enantiomeric form, heavily relies on the use of chiral catalysts, which are often transition metal complexes bearing chiral ligands. acs.org Isoquinoline-containing structures are known to act as scaffolds for chiral ligands. nih.govresearchgate.net These ligands can be synthesized by introducing chiral substituents onto the isoquinoline ring system.

A common synthetic strategy for creating such ligands involves the modification of halogenated precursors, such as bromo-substituted isoquinolines, through cross-coupling reactions. nih.gov Theoretically, the bromine atom at the 4-position of this compound could serve as a synthetic handle for the introduction of chiral moieties. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination could be employed to attach chiral phosphines, amines, or other coordinating groups. nsf.govnih.gov However, a diligent search of the scientific literature and chemical databases did not yield any specific examples or research dedicated to the use of this compound for this purpose.

Utilization as Ligands in Transition Metal Catalysis

Functionalized isoquinolines have been explored as ligands in various transition metal-catalyzed reactions. nih.govresearchgate.net The presence of a bromo-substituent, as in this compound, offers a potential site for further elaboration into more complex ligand structures through reactions such as palladium-catalyzed cross-coupling. nih.gov Despite this potential, there are no specific reports in the scientific literature describing the synthesis of transition metal complexes where this compound itself, or a direct derivative, functions as a ligand for catalytic applications.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Synthetic Transformations

The synthetic utility of 4-Bromo-6-methoxyisoquinoline is intrinsically linked to the mechanisms of the reactions it undergoes. Understanding these pathways is crucial for optimizing reaction conditions and expanding its applications.

Metal-mediated reactions are pivotal in the functionalization of isoquinoline (B145761) scaffolds. While specific catalytic cycles for this compound are not extensively detailed in the available literature, parallels can be drawn from palladium-catalyzed reactions of similar bromo-substituted heterocyclic compounds. For instance, the synthesis of 4-bromoisoquinoline (B23445) derivatives through palladium-catalyzed electrocyclization of 2-alkynyl benzyl (B1604629) azides suggests a complex catalytic cycle. researchgate.net In such reactions, a general palladium-catalyzed cycle would likely involve:

Oxidative Addition: The active Pd(0) catalyst would oxidatively add to the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation/Carbopalladation: In cross-coupling reactions, this would be followed by transmetalation with an organometallic reagent or carbopalladation with an alkyne or alkene.

Reductive Elimination: The final step would be the reductive elimination of the desired product, regenerating the Pd(0) catalyst to complete the cycle.

The specific ligands on the palladium center and the reaction conditions would significantly influence the efficiency and selectivity of each step in the cycle.

| Catalytic Cycle Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of the palladium catalyst into the carbon-bromine bond. | Pd(II)-isoquinoline complex |

| Transmetalation | Exchange of organic groups from another metallic reagent to the palladium center. | Di-organopalladium(II) complex |

| Reductive Elimination | Formation of the new C-C or C-heteroatom bond and regeneration of the Pd(0) catalyst. | Pd(0) catalyst |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

While many transformations involving aryl bromides proceed through ionic or organometallic intermediates, the potential for radical pathways should not be overlooked. Electron transfer processes, initiated by light, heat, or a radical initiator, could lead to the formation of an isoquinolyl radical. However, specific studies identifying and characterizing radical pathways and intermediates in reactions of this compound are not prominent in the reviewed literature. General knowledge of radical chemistry suggests that such intermediates would be highly reactive and could participate in a variety of transformations, including atom transfer reactions and additions to unsaturated systems. researchgate.net

Computational Chemistry Approaches

Computational chemistry provides invaluable insights into the electronic structure and reactivity of molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Although a specific DFT study on this compound was not found, studies on analogous molecules such as 4-bromo-3-(methoxymethoxy) benzoic acid and various methylquinolines demonstrate the utility of this approach. researchgate.netresearchgate.net A DFT study on this compound would typically involve:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

Electronic Property Calculation: Calculating parameters such as molecular electrostatic potential, dipole moment, and charge distribution to predict reactive sites.

Reactivity Descriptor Analysis: Using calculated values like ionization potential, electron affinity, and chemical hardness to profile the molecule's reactivity.

These calculations can help in understanding the molecule's behavior in different chemical environments and in designing new synthetic routes.

| DFT Calculated Property | Significance |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Dipole Moment | Indicates the overall polarity of the molecule. |

| Atomic Charges | Provides insight into the charge distribution and potential sites for nucleophilic or electrophilic attack. |

| Ionization Potential & Electron Affinity | Relates to the molecule's ability to donate or accept electrons. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity based on the interactions of atomic orbitals to form molecular orbitals. youtube.com Frontier Molecular Orbital (FMO) theory, a key application of MO theory, focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comlibretexts.orgyoutube.com

For this compound, a molecular orbital analysis would reveal the distribution and energies of its molecular orbitals. The HOMO would represent the region of highest electron density and would be susceptible to attack by electrophiles, while the LUMO would represent the region of lowest electron density, susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

In the context of a chemical reaction, FMO theory predicts that the most favorable interactions will occur between the HOMO of one reactant and the LUMO of the other. For example, in a reaction with a nucleophile, the nucleophile's HOMO would interact with the LUMO of this compound. The shape and location of the LUMO on the isoquinoline would determine the preferred site of nucleophilic attack.

Prediction of Reactive Sites via Fukui Indices and Electrostatic Potential Maps

The reactivity of this compound is not uniform across its structure. Computational methods such as the calculation of Fukui indices and the generation of Molecular Electrostatic Potential (MEP) maps are instrumental in identifying the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the map would be expected to show a region of high negative potential (typically colored red) localized around the nitrogen atom (N-2) due to its lone pair of electrons, making it the primary site for protonation and interaction with electrophiles. Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms and particularly on the pyridine (B92270) ring, which is rendered electron-deficient by the electronegative nitrogen atom. This electron deficiency is most pronounced at the C1 position, marking it as a likely site for nucleophilic attack.

Fukui Indices: Conceptual Density Functional Theory (DFT) provides a quantitative measure of reactivity through Fukui functions. These indices identify which atoms in a molecule are most susceptible to different types of attack. The Fukui function ƒ+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while ƒ-(r) indicates the propensity to donate an electron (electrophilic attack).

For this compound, calculations would likely show the highest ƒ+ value at the C1 position, confirming its status as the most electrophilic carbon and the prime target for nucleophiles. The nitrogen atom would have the highest ƒ- value, indicating its susceptibility to electrophiles. Within the benzene (B151609) ring, the electron-donating methoxy (B1213986) group at C6 enhances electron density, making positions C5 and C7 potential sites for electrophilic substitution, with their relative reactivity being distinguishable by their calculated ƒ- values.

| Atomic Site | ƒ+(r) (for Nucleophilic Attack) | ƒ-(r) (for Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| C1 | High | Low | Most susceptible to nucleophilic attack |

| N2 | Low | High | Most susceptible to electrophilic attack/protonation |

| C4 | Moderate | Low | Site of electron-withdrawing Br substituent |

| C5 | Low | Moderate-High | Susceptible to electrophilic attack |

| C6 | Low | Low | Site of electron-donating OCH₃ substituent |

| C8 | Low | Moderate | Susceptible to electrophilic attack |

Modeling Solvation Effects and Their Influence on Reaction Dynamics

Chemical reactions are significantly influenced by the solvent in which they are performed. Computational models can simulate these effects, providing insight into how the solvent alters reaction pathways and rates. Solvation models are generally categorized as implicit or explicit.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. gaussian.combanglajol.info This approach is computationally efficient and effective for modeling the bulk electrostatic effects of the solvent. For a reaction involving this compound, a PCM calculation could predict how the stability of charged intermediates and transition states changes with solvent polarity. For instance, in a nucleophilic aromatic substitution at the C1 position, a polar solvent would be expected to stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy and increasing the reaction rate compared to a nonpolar solvent.

Explicit Solvation Models: These models involve including individual solvent molecules in the calculation. While computationally intensive, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit models could reveal how water or alcohol molecules might interact with the nitrogen lone pair or the methoxy group, potentially influencing the molecule's conformation and reactivity.

The choice of solvent can thus be a critical parameter in controlling the outcome of a reaction. Computational studies on solvation effects allow for a rational selection of solvents to optimize reaction yields and selectivity.

Theoretical Prediction and Validation of Spectroscopic Properties (e.g., NMR, IR)

Computational quantum chemistry can accurately predict spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data. uncw.edubohrium.com

NMR Spectroscopy: Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound. By comparing the calculated spectrum with the experimental one, a definitive assignment of signals to specific atoms can be achieved. mdpi.com The predicted shifts would reflect the electronic environment of each nucleus. For example, the proton at C1 would be significantly deshielded due to the adjacent electronegative nitrogen. The protons on the benzene ring (C5, C7, C8) would have their shifts influenced by the electron-donating methoxy group and the anisotropic effects of the fused ring system.

IR Spectroscopy: The vibrational frequencies of this compound can also be calculated. These theoretical frequencies correspond to specific bond stretches, bends, and other molecular vibrations. Comparing the computed IR spectrum with the experimental one helps in assigning the observed absorption bands. Key predicted vibrations would include the C=N and C=C stretching frequencies of the isoquinoline core, the C-H stretching of the aromatic rings, the C-O stretching of the methoxy group, and the C-Br stretching frequency.

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Shift based on Substituent Effects |

|---|---|---|

| C1 | ~152 | Deshielded by adjacent nitrogen |

| C3 | ~122 | Relatively shielded |

| C4 | ~120 | Shielded (ipso-effect of Br) |

| C4a | ~135 | Quaternary carbon in fused ring |

| C5 | ~105 | Shielded by ortho-methoxy group |

| C6 | ~160 | Deshielded by attached oxygen |

| C7 | ~123 | Shielded by para-methoxy group |

| C8 | ~130 | Less affected by methoxy group |

| C8a | ~128 | Quaternary carbon in fused ring |

Computational Modeling of Reaction Pathways and Transition States

A primary application of computational chemistry is the detailed exploration of reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, a key reaction is nucleophilic substitution at the C1 position. A computational study of this reaction would involve:

Locating the Transition State (TS): Algorithms are used to find the saddle point on the potential energy surface corresponding to the transition state. For an SNAr reaction, the TS would represent the point of highest energy as the nucleophile attacks the C1 carbon.

Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.

Identifying Intermediates: The calculations would confirm the formation of a high-energy, non-aromatic Meisenheimer-type intermediate, where the negative charge is delocalized, including onto the electronegative nitrogen atom.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation can trace the reaction path from the transition state down to the reactants and products (or intermediates), confirming that the located TS is indeed the correct one for the reaction of interest.

Such studies can be used to compare the feasibility of different reaction pathways, predict the effect of different nucleophiles, and understand the regioselectivity of reactions. maxapress.com

Structure-Reactivity Relationships within Functionalized Isoquinolines

The reactivity of the isoquinoline core is profoundly modulated by the nature and position of its substituents. In this compound, the interplay between the bromine atom and the methoxy group creates a unique reactivity profile.

Understanding the Influence of Substituent Position and Electronic Nature

The isoquinoline nucleus consists of two fused rings with distinct electronic characteristics: an electron-deficient pyridine ring and an electron-rich benzene ring. Substituents can enhance or diminish this inherent difference.

Electronic Effects:

6-Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) through resonance (+R effect). It significantly increases the electron density of the benzene ring, particularly at the ortho (C5, C7) and para (C5 relative to C8a, C7 relative to C8a) positions. This strongly activates the benzene portion of the molecule towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the C5 and C7 positions. gcwgandhinagar.com

4-Bromo Group (-Br): This is an electron-withdrawing group (EWG) through induction (-I effect) but a weak electron-donating group through resonance (+R effect). Its net effect is deactivating. Located on the pyridine ring, it further reduces the electron density of that ring, making it even more susceptible to nucleophilic attack. However, its main electronic influence is inductive withdrawal, which slightly deactivates the entire ring system to electrophilic attack.

Combined Influence: The powerful activating effect of the methoxy group dominates for electrophilic substitution, which is expected to occur exclusively on the benzene ring. quimicaorganica.org For nucleophilic substitution, the inherent electron deficiency of the pyridine ring, enhanced by the bromine at C4, directs nucleophiles to the C1 position, which is the most common site of attack in isoquinolines. shahucollegelatur.org.in

Evaluation of Steric Effects on Reaction Selectivity and Efficiency

Beyond electronic effects, the physical size of substituents can influence reaction outcomes by sterically hindering the approach of a reagent to a nearby reactive site.

In this compound, the bromine atom at the C4 position is the most sterically demanding substituent. Its presence can impede reactions at adjacent positions. For instance, while C5 is electronically activated for electrophilic substitution by the methoxy group, the approach of a bulky electrophile to this position could be sterically hindered by the adjacent bromine atom. This could lead to preferential reaction at the C7 or C8 position, depending on the balance of electronic and steric factors.

Similarly, a nucleophilic attack at C3, while electronically much less favorable than at C1, would also be sterically disfavored due to the C4-bromo group. The methoxy group at C6 is less likely to cause significant steric hindrance for reactions on the benzene ring, as the C-O-C bond angle allows the methyl group to orient away from the ring plane. However, very bulky reagents attacking the C5 or C7 positions might experience some steric interaction. Therefore, steric effects, primarily from the C4-bromo substituent, play a crucial role in fine-tuning the regioselectivity of reactions.

Future Directions and Emerging Research Areas

Development of More Efficient, Selective, and Sustainable Synthetic Strategies

The synthesis of 4-bromo-6-methoxyisoquinoline and its derivatives is a cornerstone of its utility. A notable advancement in this area is a direct C4 halogenation of isoquinolines, which employs a Boc2O-mediated dearomatization strategy. This method has been successfully applied to the synthesis of this compound, achieving a 72% yield acs.org. This approach is significant as 4-halogenated isoquinolines are valuable precursors for further chemical modifications acs.org.

Future efforts in this domain will likely focus on several key aspects to enhance the efficiency, selectivity, and sustainability of synthesizing this and other isoquinoline (B145761) scaffolds.

Key Research Thrusts:

Atom Economy: Developing reactions that maximize the incorporation of starting material atoms into the final product, minimizing waste.

Catalyst Innovation: Designing novel catalysts, including transition metal and organocatalysts, to achieve higher yields and selectivities under milder reaction conditions.

Green Solvents: Shifting towards the use of environmentally benign solvents to reduce the ecological footprint of synthetic processes.

Renewable Feedstocks: Investigating the use of renewable starting materials to create more sustainable synthetic pathways.

A comparative overview of traditional versus emerging synthetic approaches is presented in the table below.

| Feature | Traditional Synthetic Methods | Emerging Synthetic Strategies |

| Catalysts | Often require stoichiometric, harsh reagents | Employ catalytic amounts of transition metals or organocatalysts |

| Reaction Conditions | Frequently involve high temperatures and pressures | Trend towards milder, more energy-efficient conditions |

| Solvents | Commonly utilize hazardous organic solvents | Focus on green solvents like water, ionic liquids, or solvent-free conditions |

| Sustainability | Lower atom economy and significant waste generation | Higher atom economy and reduced environmental impact |

Exploration of Novel Reactivity Patterns for Extensive Chemical Diversification

The bromine atom at the C4 position of this compound serves as a versatile synthetic handle, opening up a wide array of possibilities for chemical diversification. The exploration of novel reactivity patterns of this functional group is a major area of future research.

Metal-mediated cross-coupling reactions are a prime example of how the bromo substituent can be exploited. A patent for SARS-CoV-2 main protease inhibitors describes a palladium-catalyzed cross-coupling reaction involving this compound with a suitable aryl or heteroaryl partner google.com. This highlights the potential for creating complex molecular architectures with potential therapeutic applications.

Future investigations will likely expand upon this, exploring a broader range of coupling partners and reaction conditions. The table below outlines some potential cross-coupling reactions that could be explored with this compound.

| Cross-Coupling Reaction | Coupling Partner | Potential Product |

| Suzuki Coupling | Boronic acids/esters | Aryl- or heteroaryl-substituted isoquinolines |

| Stille Coupling | Organostannanes | Alkenyl-, alkynyl-, or aryl-substituted isoquinolines |

| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted isoquinolines |

| Buchwald-Hartwig Amination | Amines | Amino-substituted isoquinolines |

| Heck Coupling | Alkenes | Alkenyl-substituted isoquinolines |

Beyond established cross-coupling methods, researchers are also likely to investigate novel C-H activation and functionalization strategies to further diversify the isoquinoline core.

Integration of Advanced Computational Modeling for Predictive Synthesis and Material Design

Computational chemistry is becoming an indispensable tool in modern chemical research. The application of advanced computational modeling, particularly Density Functional Theory (DFT), offers significant potential for accelerating the discovery and development of new isoquinoline-based compounds and materials.

DFT studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of isoquinoline and its derivatives tandfonline.comresearchgate.netnih.gov. For instance, analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help predict the reactivity of different sites on the isoquinoline ring tandfonline.com. This predictive power can guide the design of new synthetic reactions and the development of molecules with specific desired properties.

Future applications of computational modeling in the context of this compound could include:

Reaction Mechanism Elucidation: Simulating reaction pathways to understand the mechanisms of known and novel transformations, leading to the optimization of reaction conditions.

Predictive Synthesis: Developing algorithms and models to predict the outcomes of reactions, enabling the in silico screening of potential synthetic routes before they are attempted in the lab researchgate.net.

Material Design: Computationally designing novel isoquinoline derivatives with specific electronic, optical, or medicinal properties for applications in materials science and drug discovery science.goviict.res.inwiley-vch.de.

The synergy between computational prediction and experimental validation will be crucial for the rapid advancement of isoquinoline chemistry.

Exploration of Flow Chemistry and Automation for Scalable Production of Isoquinoline Scaffolds

To meet the potential demand for this compound and its derivatives in various applications, the development of scalable and efficient production methods is essential. Flow chemistry and laboratory automation are emerging as powerful technologies to address this challenge.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved reaction control, enhanced safety, and easier scalability. The application of flow chemistry to isoquinoline synthesis has already demonstrated its potential for improving reaction efficiency.

Furthermore, the integration of automation and high-throughput experimentation can significantly accelerate the optimization of reaction conditions and the synthesis of large libraries of isoquinoline derivatives for screening purposes. Automated reaction scouting, for example, can be used to rapidly test numerous reaction parameters to identify the optimal conditions for a given transformation researchgate.netresearchgate.net.

The convergence of these technologies holds the promise of a more efficient and streamlined workflow for the synthesis and development of isoquinoline-based compounds, from initial discovery to large-scale production.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Bromo-6-methoxyisoquinoline, and what analytical methods validate its purity?

- Methodology :

-

Synthesis : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the methoxy and bromo groups. For example, 1-aminocyclohexanone derivatives can react with brominated aryl boronic acids under Pd(OAc)₂ catalysis in DMF with K₂CO₃ as a base .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the compound. Crystallization from ethyl acetate or ethanol yields pure crystals .

-

Validation : Confirm purity via melting point analysis (e.g., mp 195°C for analogous brominated isoquinolines) , IR spectroscopy (e.g., carbonyl peaks at ~1640 cm⁻¹) , and NMR to verify substitution patterns .

Analytical Data Values/Peaks Reference Melting Point 195°C IR (CO stretch) 1640 cm⁻¹ NMR (substituents) δ 3.8 (OCH₃), δ 7.2-8.1 (aromatic H)

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

- Methodology :

- Safety : Use PPE (gloves, goggles) due to R-phrases like R36/37/38 (irritant) . Avoid open flames (Fp 60°C for similar brominated compounds) .

- Stability : Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent decomposition. Monitor for discoloration or precipitate formation over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between this compound and its analogs?

- Methodology :

- Comparative Analysis : Use high-resolution mass spectrometry (HRMS) to distinguish molecular ion peaks (e.g., m/z 227–229 for brominated isoquinolines) .

- X-ray Crystallography : Resolve structural ambiguities by comparing bond lengths/angles with analogs like 4-bromo-2-methyl-6-trifluoromethoxyquinoline .

- Computational Modeling : Apply DFT calculations to predict NMR shifts and compare with experimental data .

Q. What strategies optimize the regioselectivity of bromination in methoxy-substituted isoquinoline systems?

- Methodology :

-

Directed Metallation : Use LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate specific positions before introducing Br₂ or NBS .

-

Solvent Effects : Polar aprotic solvents (e.g., THF) enhance electrophilic bromination at the 4-position due to reduced steric hindrance .

-

Catalytic Systems : PdCl₂(PPh₃)₂ with PCy₃ ligands improves yields in cross-coupling reactions by stabilizing intermediates .

Reaction Optimization Conditions Outcome Reference Solvent (THF vs. DMF) THF: 75% yield at 4-position Higher regioselectivity Catalyst (PdCl₂/PPh₃) 5 mol% Pd, 80°C 85% yield

Q. How can researchers address low yields in multi-step syntheses involving this compound?

- Methodology :

- Intermediate Trapping : Use protecting groups (e.g., phthalimido for amines) to prevent side reactions during alkylation steps .

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps. Adjust stoichiometry (e.g., excess Br₂) for irreversible bromination .

- Scale-Up Adjustments : Replace column chromatography with recrystallization for intermediates to reduce material loss .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing bioactivity data of this compound derivatives?

- Methodology :

- Dose-Response Curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) for structure-activity relationship (SAR) studies.

- Principal Component Analysis (PCA) : Correlate substituent electronic effects (Hammett σ values) with biological activity .

Q. How should researchers design controls to validate the specificity of this compound in enzyme inhibition assays?

- Methodology :

- Negative Controls : Use unsubstituted isoquinoline or 6-methoxyisoquinoline to isolate the bromo group’s effect.

- Competitive Inhibition : Add excess substrate to confirm reversible binding via Lineweaver-Burk plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.